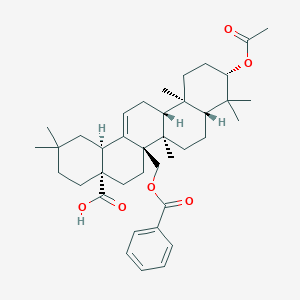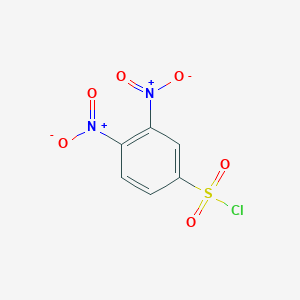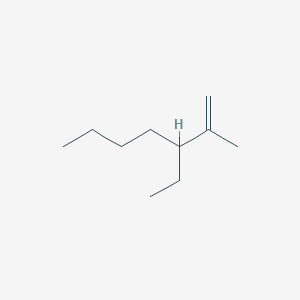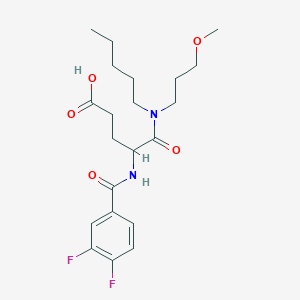
(+-)-4-((3,4-Difluorobenzoyl)amino)-5-((3-methoxypropyl)pentylamino)-5-oxopentanoic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(+-)-4-((3,4-Difluorobenzoyl)amino)-5-((3-methoxypropyl)pentylamino)-5-oxopentanoic acid is a synthetic compound that has been developed for scientific research purposes. It is commonly referred to as DAPT and is used as a γ-secretase inhibitor. DAPT is known to inhibit the activity of the γ-secretase enzyme, which is involved in the processing of amyloid precursor protein (APP) and the production of amyloid-β (Aβ) peptides. The compound has been extensively studied for its potential use in the treatment of Alzheimer's disease and other neurological disorders.
Wirkmechanismus
DAPT works by inhibiting the activity of the γ-secretase enzyme, which is involved in the processing of (+-)-4-((3,4-Difluorobenzoyl)amino)-5-((3-methoxypropyl)pentylamino)-5-oxopentanoic acid and the production of Aβ peptides. By inhibiting this enzyme, DAPT reduces the production of Aβ peptides and prevents their accumulation in the brain. DAPT has also been shown to affect other signaling pathways in cells, including the Notch signaling pathway.
Biochemische Und Physiologische Effekte
DAPT has been shown to have a number of biochemical and physiological effects. In addition to inhibiting the production of Aβ peptides, DAPT has been shown to affect the expression of several genes involved in neuronal development and function. DAPT has also been shown to affect the proliferation and differentiation of neural stem cells.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using DAPT in lab experiments is that it is a well-characterized compound with a known mechanism of action. This makes it a useful tool for studying the role of the γ-secretase enzyme in various cellular processes. However, one limitation of using DAPT is that it can be toxic to cells at high concentrations. Careful titration of the compound is necessary to ensure that the desired effects are observed without causing cell death.
Zukünftige Richtungen
There are several future directions for research involving DAPT. One area of interest is the use of DAPT in combination with other compounds for the treatment of Alzheimer's disease and other neurological disorders. Another area of interest is the use of DAPT in cancer research, particularly in combination with other chemotherapy agents. Finally, there is ongoing research into the development of new compounds that are more potent and selective inhibitors of the γ-secretase enzyme than DAPT.
Synthesemethoden
The synthesis of DAPT involves several steps, including the reaction of 3,4-difluorobenzoyl chloride with (3-methoxypropyl)pentylamine to form an intermediate product. This intermediate is then reacted with N-Boc-L-aspartic acid β-benzyl ester to form the final product, DAPT. The synthesis of DAPT is a complex process that requires expertise in organic chemistry and specialized equipment.
Wissenschaftliche Forschungsanwendungen
DAPT has been extensively studied for its potential use in the treatment of Alzheimer's disease and other neurological disorders. The compound has been shown to inhibit the production of Aβ peptides, which are known to accumulate in the brains of Alzheimer's patients. DAPT has also been studied for its potential use in cancer research, as it has been shown to inhibit the growth of cancer cells in vitro and in vivo.
Eigenschaften
CAS-Nummer |
111106-23-1 |
|---|---|
Produktname |
(+-)-4-((3,4-Difluorobenzoyl)amino)-5-((3-methoxypropyl)pentylamino)-5-oxopentanoic acid |
Molekularformel |
C21H30F2N2O5 |
Molekulargewicht |
428.5 g/mol |
IUPAC-Name |
4-[(3,4-difluorobenzoyl)amino]-5-[3-methoxypropyl(pentyl)amino]-5-oxopentanoic acid |
InChI |
InChI=1S/C21H30F2N2O5/c1-3-4-5-11-25(12-6-13-30-2)21(29)18(9-10-19(26)27)24-20(28)15-7-8-16(22)17(23)14-15/h7-8,14,18H,3-6,9-13H2,1-2H3,(H,24,28)(H,26,27) |
InChI-Schlüssel |
VSGDJDOYVKBTLL-UHFFFAOYSA-N |
SMILES |
CCCCCN(CCCOC)C(=O)C(CCC(=O)O)NC(=O)C1=CC(=C(C=C1)F)F |
Kanonische SMILES |
CCCCCN(CCCOC)C(=O)C(CCC(=O)O)NC(=O)C1=CC(=C(C=C1)F)F |
Synonyme |
(+-)-4-((3,4-Difluorobenzoyl)amino)-5-((3-methoxypropyl)pentylamino)-5 -oxopentanoic acid |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



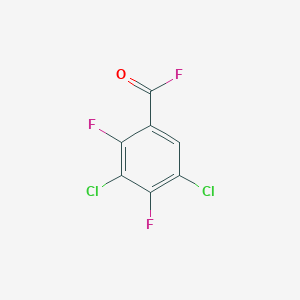
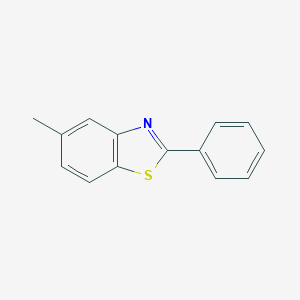
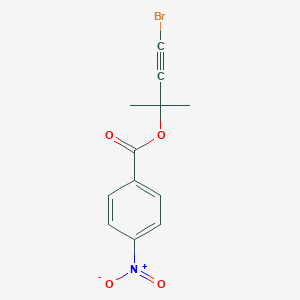
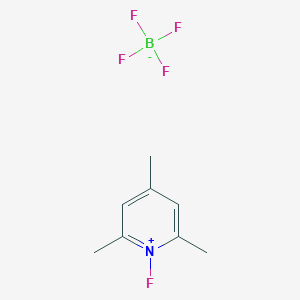
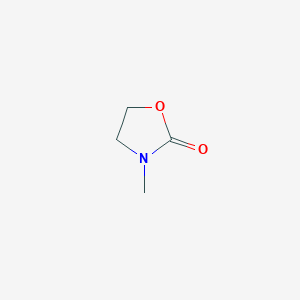
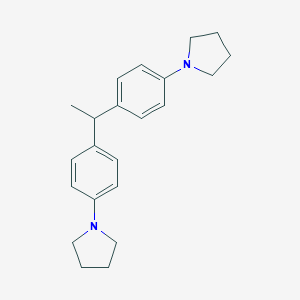
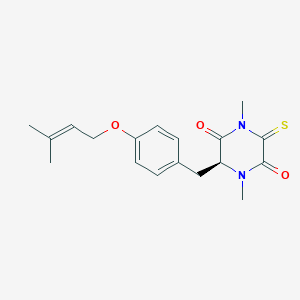
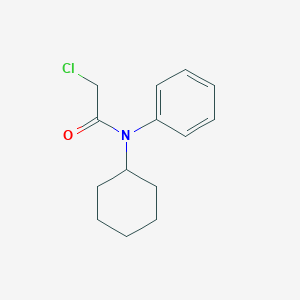
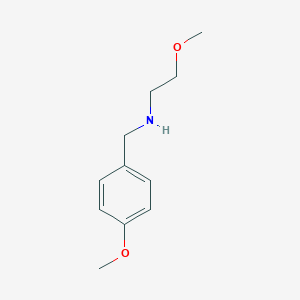
![Indeno[1,2-c]pyrrole-6,7-diol, 1,2,3,3a,8,8a-hexahydro-2-methyl-(9CI)](/img/structure/B34846.png)
![Bicyclo[2.2.1]heptane-2-carbonitrile, 1,3-dimethyl-](/img/structure/B34847.png)
